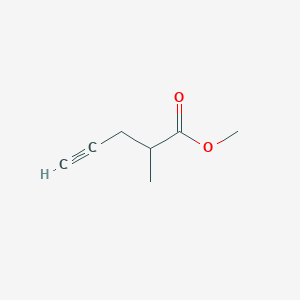

Methyl 2-methylpent-4-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h1,6H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKZKTPKVOMJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Methylpent 4 Ynoate

Established Synthetic Routes to Methyl 2-methylpent-4-ynoate

The synthesis of this compound can be achieved through several established routes, which can be broadly categorized into multistep approaches and catalytic methodologies.

Multistep Synthesis Approaches

Multistep synthesis provides a reliable pathway to this compound, often starting from readily available precursors. A common strategy involves the α-alkylation of a suitable ester enolate. For instance, the synthesis can commence with the alkylation of an ester derivative with propargyl bromide.

Another multistep approach might involve the esterification of the corresponding carboxylic acid, 2-methylpent-4-ynoic acid. This acid can be prepared through various means, including the alkylation of a malonic ester derivative followed by decarboxylation.

A representative multistep synthesis is the alkylation of an imine-protected amino acid ester. For example, tert-butyl 2-((diphenylmethylene)amino)propanoate can be alkylated with allyl iodide to introduce the pentenyl group. nih.gov Subsequent hydrolysis of the imine and protection of the resulting amine with a tert-butoxycarbonyl (Boc) group yields tert-butyl (R,S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoate. nih.gov While this example yields the enoate, similar strategies can be adapted for the ynoate.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer an efficient alternative for the synthesis of this compound and its derivatives. These methods often involve transition metal catalysts that can facilitate key bond-forming reactions.

For example, palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. While direct catalytic synthesis of the title compound is not extensively documented in the provided results, analogous reactions suggest its feasibility. Palladium catalysts, in the presence of suitable ligands, can mediate the coupling of an organometallic reagent with an appropriate electrophile.

Iodine has also been shown to be an effective catalyst for certain cyclization reactions, which could be relevant in the synthesis of related heterocyclic structures from precursors similar to this compound. vhu.edu.vn

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the α-position makes the enantioselective synthesis of this compound a significant area of research. Optically pure forms of this compound are valuable as building blocks for the synthesis of complex chiral molecules.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are a classical and effective method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.org The synthesis would involve acylating the chiral auxiliary with a suitable acid chloride, followed by stereoselective alkylation of the resulting enolate. Subsequent cleavage of the auxiliary would afford the chiral carboxylic acid, which can then be esterified to give the desired methyl ester. wikipedia.org

Another approach involves using chiral auxiliaries to achieve stereochemical control during the synthesis of the α-amino ester moiety, which is structurally related to the target compound.

Asymmetric Catalysis for α-Chiral Alkynoate Formation

Asymmetric catalysis represents a more modern and atom-economical approach to enantioselective synthesis. frontiersin.org This method utilizes a chiral catalyst to control the stereochemistry of the reaction, avoiding the need for stoichiometric amounts of a chiral auxiliary.

Recent advances in this field include the use of chiral phase-transfer catalysts for the enantioselective α-alkylation of alkynoates. Additionally, transition metal complexes with chiral ligands have been successfully employed in a variety of asymmetric transformations. ajchem-b.com For instance, rhodium catalysts with chiral phosphorus ligands have been used for the asymmetric hydrogenation of related unsaturated esters. ajchem-b.com

The development of cooperative catalysis, combining an achiral dirhodium(II) carboxylate with a chiral spiro phosphoric acid, has enabled highly enantioselective N–H insertion reactions of vinyldiazoacetates, providing a route to α-alkenyl α-amino acid derivatives with high yields and excellent enantioselectivity. rsc.org Such methodologies could potentially be adapted for the synthesis of chiral this compound.

Development of Novel and Efficient Synthetic Routes for this compound

The ongoing development of new synthetic methods aims to improve the efficiency, selectivity, and sustainability of chemical synthesis. For a compound like this compound, this includes exploring novel catalytic systems and reaction pathways.

One area of active research is the direct catalytic asymmetric synthesis of α-chiral primary amines, which are valuable precursors for a range of pharmaceuticals and natural products. rsc.org These methods often rely on the development of novel chiral ligands and organocatalysts. rsc.org

Furthermore, the exploration of new catalytic systems, such as those based on earth-abundant metals or biocatalysis, offers promising avenues for the future synthesis of this compound and other chiral building blocks. frontiersin.org The use of enzymes, for example, can provide exquisite selectivity under mild reaction conditions. frontiersin.org

Mechanistic Organic Chemistry of Methyl 2 Methylpent 4 Ynoate Transformations

Reactivity of the Alkyne Moiety in Methyl 2-methylpent-4-ynoate

The carbon-carbon triple bond (alkyne) in this compound is a region of high electron density, making it susceptible to a variety of chemical transformations.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. kau.edu.sa Cycloaddition reactions, a major class of pericyclic reactions, involve the formation of a cyclic product from two or more unsaturated molecules. kau.edu.samsu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, typically occurring between an electron-rich diene and an electron-poor dienophile. ub.edulibretexts.org Alkynes, such as the one in this compound, can act as the "2π" component in these reactions. ub.edu

The stereochemistry of cycloaddition reactions is highly specific. msu.edu For a thermal Diels-Alder reaction to occur, the frontier molecular orbitals (HOMO of one reactant and LUMO of the other) must have compatible symmetry for a bonding interaction. kau.edu.sa The reaction often favors the endo product, where substituents on the dienophile are oriented towards the newly forming ring. libretexts.org

| Reaction Type | Description | Key Features |

| Diels-Alder [4+2] Cycloaddition | A reaction between a conjugated diene (4π electrons) and a dienophile (2π electrons) to form a six-membered ring. libretexts.org | Concerted mechanism, stereospecific, often requires an electron-poor dienophile. ub.edulibretexts.org |

| [2+2] Cycloaddition | A reaction between two alkene or alkyne components to form a four-membered ring. | Often requires photochemical activation as the thermal reaction is symmetry-forbidden. kau.edu.salibretexts.org |

Metal-Mediated and Catalyzed Reactions of the Alkynyl Group

Transition metals play a crucial role in activating the alkyne group of this compound for various transformations. thieme-connect.de These reactions often proceed through the formation of a π-complex between the metal and the alkyne, which then undergoes further reaction. clockss.org

Palladium-catalyzed reactions are particularly significant in C-H activation and hydroarylation of alkynes. core.ac.uk For instance, the hydroarylation of alkynes can lead to the formation of tetrasubstituted olefins. core.ac.uk Gold catalysts are also effective in mediating reactions of alkynes, such as in the [4+2] cycloaddition of silyl (B83357) alkynyl enol ethers. tdx.cat Cobalt has been used to catalyze the coupling of hydrazines with 4-hydroxy-2-alkynoates, demonstrating the versatility of metal catalysis in forming complex molecular skeletons. acs.org

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is another important transformation for alkynes. This reaction was used to functionalize periodic mesoporous organosilicas (PMOs) by reacting them with clickable esters like methyl pent-4-ynoate. enscm.fr

Metal-stabilized vinylidenes, which can be generated from terminal alkynes, are reactive intermediates in transition metal catalysis. purdue.edu These species can participate in various insertion and transfer reactions. purdue.edu

| Metal Catalyst | Reaction Type | Product Type | Reference |

| Palladium (Pd) | Hydroarylation, C-H Activation | Tetrasubstituted olefins | core.ac.uk |

| Gold (Au) | [4+2] Cycloaddition | Dihydrobenzofurans, Chromanes | tdx.cat |

| Cobalt (Co) | C-H Coupling | Indole derivatives | acs.org |

| Copper (Cu) | Azide-Alkyne Cycloaddition | Triazoles | enscm.fr |

Transformations Involving the Ester Functional Group

The ester group in this compound is a key site for nucleophilic attack, leading to substitution or hydrolysis.

Nucleophilic Acyl Substitution and Hydrolysis Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters. libretexts.org The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of the leaving group (in this case, the methoxy (B1213986) group). libretexts.orgmasterorganicchemistry.com

The hydrolysis of esters, which can be catalyzed by either acid or base, is a classic example of nucleophilic acyl substitution. uomustansiriyah.edu.iq In basic hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comuomustansiriyah.edu.iq The resulting carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water.

The reactivity of esters towards nucleophiles is generally lower than that of acid chlorides or anhydrides. uomustansiriyah.edu.iq

Stereochemical Course and Control in Reactions of this compound

Controlling the stereochemistry of reactions is a critical aspect of organic synthesis. In the context of this compound, stereocontrol is relevant in reactions involving both the alkyne and the ester functionalities.

For instance, in palladium-catalyzed intramolecular reactions of alkyne-tethered indoles, Z-tetrasubstituted olefins can be selectively obtained. core.ac.uk The stereochemistry of conjugate addition reactions, such as the addition of organocuprates to α,β-unsaturated carbonyl compounds, is also a well-studied area. lookchem.com The stereochemical outcome of these reactions can provide insights into the reaction mechanism, for example, by ruling out the involvement of free radical intermediates. lookchem.com

In the context of reductions, the enantioselective reduction of C=N bonds using chiral catalysts has been extensively studied. unimi.it While not directly involving this compound, these principles of asymmetric catalysis are applicable to the development of stereoselective transformations of this and related molecules.

Detailed Mechanistic Investigations using Kinetic and Isotopic Studies

To gain a deeper understanding of reaction mechanisms, chemists employ various physical organic techniques, including kinetic studies and isotopic labeling.

Kinetic studies can help determine the rate-determining step of a reaction and provide information about the composition of the transition state. For example, the kinetics of the Diels-Alder reaction are influenced by electronic and conformational factors. ub.edu In some organocatalytic reactions, a second-order dependence on catalyst concentration has been observed, suggesting the involvement of two catalyst molecules in the rate-determining step. researchgate.net

Isotopic labeling is a powerful tool for tracing the path of atoms during a reaction. For instance, ¹³C isotopic labeling can be used to map reaction pathways and identify rate-determining steps in nucleophilic substitution reactions. In a study on the transformation of methyl ketones to primary amides, a tandem Lieben-Haller-Bauer reaction mechanism was proposed, which involves sequential α-halogenation and carbon-carbon bond cleavage. organic-chemistry.org Isotopic labeling experiments with labeled substrates could be used to verify such proposed mechanisms. researchgate.net

| Investigative Technique | Information Gained | Example Application |

| Kinetic Studies | Reaction rates, rate-determining step, transition state composition. | Studying the effect of substituents on the rate of Diels-Alder reactions. ub.edu |

| Isotopic Labeling | Tracing the movement of atoms, elucidating reaction pathways. | Using ¹³C labeling to map the mechanism of nucleophilic substitutions. |

Spectroscopic Analysis and Structure Elucidation of Methyl 2 Methylpent 4 Ynoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-methylpent-4-ynoate exhibits characteristic signals that correspond to the different types of protons in the molecule. The methoxy (B1213986) group (OCH₃) typically appears as a singlet, while the protons of the methyl group at the C2 position show up as a doublet due to coupling with the adjacent methine proton. The methylene (B1212753) and methine protons of the pentynoate backbone display more complex splitting patterns resulting from their coupling interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances include the carbonyl carbon of the ester group, the sp-hybridized carbons of the alkyne, and the various sp³-hybridized carbons of the methyl and methylene groups. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is typically observed in the downfield region of the spectrum.

A representative, though not exhaustive, summary of expected chemical shifts for the parent compound and related structures is provided below.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound | -OCH₃ | ~3.7 | ~52 |

| -CH(CH₃)- | ~2.8 (quintet) | ~40 | |

| -CH(CH ₃)- | ~1.3 (doublet) | ~15 | |

| -CH₂-C≡ | ~2.4 (doublet of doublets) | ~20 | |

| ≡C-H | ~2.0 (triplet) | ~70 (≡C-H), ~80 (C≡C) | |

| C=O | - | ~175 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships within the molecule. For instance, a cross-peak between the methine proton at C2 and the methyl protons at the same carbon would confirm their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.net This is crucial for assigning the proton signal to its corresponding carbon atom in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. researchgate.net This technique is instrumental in piecing together the molecular skeleton. For example, a correlation between the carbonyl carbon and the methoxy protons would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis.benchchem.comrsc.orguni-saarland.de

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. rsc.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₁₀O₂), the expected monoisotopic mass is approximately 126.06808 Da. uni.lu HRMS analysis would confirm this value, providing strong evidence for the molecular formula.

Interactive Data Table: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 127.07536 |

| [M+Na]⁺ | 149.05730 |

| [M+K]⁺ | 165.03124 |

Note: The predicted m/z values are based on the monoisotopic mass and can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Verification and Advanced Studies.nih.govdocbrown.info

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would show characteristic absorption bands for the key functional groups:

C≡C Stretch: A weak but sharp absorption band is expected in the region of 2100-2260 cm⁻¹ for the alkyne triple bond. maricopa.edu

≡C-H Stretch: A sharp absorption band around 3300 cm⁻¹ is characteristic of the C-H bond of a terminal alkyne. maricopa.edu

C=O Stretch: A strong absorption band in the range of 1735-1750 cm⁻¹ is indicative of the carbonyl group of the ester. docbrown.info

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1000-1300 cm⁻¹ region. docbrown.info

C-H Stretch: Absorptions due to the stretching of sp³-hybridized C-H bonds in the methyl and methylene groups are expected around 2850-3000 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne | C≡C Stretch | 2100-2260 | Weak to Medium |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium |

| Ester | C=O Stretch | 1735-1750 | Strong |

| Ester | C-O Stretch | 1000-1300 | Strong |

| Alkane | C-H Stretch | 2850-3000 | Medium to Strong |

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for the analysis of chiral molecules, providing information on their stereochemistry. This compound is a chiral molecule due to the stereocenter at the C2 position.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic property of a chiral molecule and can be used to determine the enantiomeric purity of a sample. Enantiomers will rotate plane-polarized light to an equal but opposite extent. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is unique for a particular enantiomer and can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum to that predicted by theoretical calculations. acs.org The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions and the three-dimensional structure of the molecule. researchgate.net

The determination of the absolute configuration of a chiral derivative of this compound would involve measuring its optical rotation and CD spectrum and comparing these experimental data with those of known standards or with theoretical predictions.

Computational Chemistry and Theoretical Studies on Methyl 2 Methylpent 4 Ynoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. For Methyl 2-methylpent-4-ynoate, DFT would be employed to optimize its three-dimensional geometry and to calculate key electronic properties. These calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to solve the Schrödinger equation approximately.

From these calculations, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, offering predictions for how the molecule might interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | Data not available | Indicates the ability to donate electrons. |

| Energy of LUMO | Data not available | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping the energetic landscape of chemical reactions. To elucidate a reaction mechanism involving this compound, researchers would identify potential pathways and locate the corresponding transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Locating a TS typically involves methods like Synchronous Transit-Guided Quasi-Newton (STQN) or dimer calculations. Once a TS is located, frequency calculations are performed to confirm its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is crucial for predicting reaction rates. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that the located transition state correctly connects the reactants and products.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly around its single bonds, means it can exist in various conformations. Conformational analysis is the study of the energetics of these different spatial arrangements (rotamers). A potential energy surface scan, performed by systematically rotating specific dihedral angles and calculating the energy at each step, would reveal the most stable (lowest energy) conformations.

Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature. This would allow for the study of conformational changes and the time-averaged properties of the molecule, offering a more realistic picture of its behavior than static quantum chemical calculations alone.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry provides a powerful tool for predicting various types of spectra, which can be used to interpret experimental data or to identify a compound. For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Frequency calculations, after geometric optimization, yield the vibrational frequencies and intensities that constitute a theoretical infrared spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental results. Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted spectra with experimental ones is a critical method for structural verification.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Computationally Predicted Value | Experimental Value |

|---|---|---|

| C=O Stretch (IR, cm⁻¹) | Data not available | Data not available |

| C≡C Stretch (IR, cm⁻¹) | Data not available | Data not available |

| ¹H NMR (alkyne H, ppm) | Data not available | Data not available |

While the framework for a thorough computational investigation of this compound is well-established, the specific application of these methods to this molecule remains an open area for future research.

Applications of Methyl 2 Methylpent 4 Ynoate in Complex Chemical Synthesis

Methyl 2-methylpent-4-ynoate as a Key Building Block for Natural Product Synthesis

The bifunctional nature of this compound, possessing both an electrophilic ester and a nucleophilic terminal alkyne, positions it as a potentially useful building block in the synthesis of natural products. However, specific applications in this area are narrowly documented in scientific literature.

Construction of Polyynes and Related Acetylenic Structures

Polyynes, which are chains of conjugated triple bonds, are a focus of research due to their unique material properties and presence in some natural products. The synthesis of these structures often involves the coupling of terminal alkynes. While this compound contains the necessary terminal alkyne for such reactions, specific examples of its use in the stepwise construction of long polyyne chains are not extensively reported in the available literature. General strategies for polyyne synthesis often employ masked alkyne equivalents or involve Glaser-type oxidative coupling, but the direct incorporation of this specific building block remains a specialized area. nih.govresearchgate.net

Precursor in Complex Bioactive Natural Product Synthesis

The synthesis of bioactive natural products is a primary driver of innovation in organic chemistry. researchgate.net These syntheses often require chiral building blocks and versatile intermediates to construct complex stereochemical and functional group arrays. Although the structure of this compound is suitable for elaboration into more complex molecules, direct applications as a key precursor in the total synthesis of specific, complex bioactive natural products are not prominently featured in published research. Its potential lies in its ability to introduce a propargyl group alongside a quaternary, ester-bearing carbon, a motif that could be valuable in targeted synthetic campaigns.

Role in Pharmaceutical and Medicinal Chemistry Research

In the fields of pharmaceutical and medicinal chemistry, the demand for novel molecular scaffolds to serve as the basis for new therapeutic agents is constant. Intermediates that allow for the rapid generation of molecular diversity are highly prized.

Synthesis of Drug Intermediates and Lead Compounds

The development of efficient synthetic routes to key pharmaceutical intermediates is a critical aspect of drug manufacturing. researchgate.net These intermediates are molecular building blocks that are later assembled into the final active pharmaceutical ingredient (API). While the 2-methylpent-4-ynoate framework has been utilized to create novel heterocyclic systems, specific, documented instances of this compound being used as a direct intermediate in the synthesis of a known drug or a designated lead compound are not widely available in the scientific literature. Its derivatives, however, have been used to create libraries of small molecules for further study. nih.govd-nb.info

Chiral Synthon for Pharmaceutical Agents

A chiral synthon is a building block that is enantiomerically pure and can be incorporated into a larger molecule to build stereochemical complexity. researchgate.net The α-carbon of this compound is a quaternary center, and if synthesized or resolved into a single enantiomeric form, it could serve as a valuable chiral synthon. This would allow for the introduction of a stereocenter with defined three-dimensional geometry, which is crucial for the biological activity of many pharmaceutical agents. However, the literature does not provide widespread examples of its application in this specific capacity for the synthesis of pharmaceutical agents.

Enabling Synthesis of Diverse Organic Scaffolds

The most clearly documented application of the this compound core structure is in the synthesis of diverse and structurally complex organic scaffolds, particularly nitrogen-containing heterocycles. Researchers have utilized derivatives of this compound to explore novel chemical space and generate libraries of unique molecules.

A key example involves the use of Methyl 2-methyl-2-(1H-pyrrol-1-yl)pent-4-ynoate , a direct derivative. This compound serves as a versatile platform for synthesizing a variety of more complex structures. For instance, it can undergo an intramolecular cyclization between the terminal alkyne and the pyrrole (B145914) ring under gold catalysis to produce dihydroindolizine scaffolds. nih.gov Furthermore, the pyrrole ring can be cyanated to yield Methyl 2-(2-cyano-1H-pyrrol-1-yl)-2-methylpent-4-ynoate . nih.govd-nb.info This cyano-derivative is a precursor for cobalt-catalyzed [2+2+2] cyclotrimerization reactions, which provides a one-step method for assembling tricyclic, pyrrole-containing scaffolds. nih.gov

Another related application involves 4-Bromophenyl 2-methylpent-4-ynoate , an ester derived from the corresponding carboxylic acid. This molecule has been used in studies exploring the reactivity of disubstituted Meldrum's acid derivatives, demonstrating its utility in forming new scaffolds through reactions with inherent "SuFEx-like" (Sulfur Fluoride Exchange) characteristics. mdpi.com These examples highlight how the fundamental 2-methylpent-4-ynoate skeleton is a valuable tool for diversity-oriented synthesis. nih.govd-nb.infomdpi.com

Table 1: Synthetic Applications of this compound Derivatives

| Derivative Name | Reagents/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| Methyl 2-methyl-2-(1H-pyrrol-1-yl)pent-4-ynoate | Gold Catalysis | Dihydroindolizine | nih.gov |

| Methyl 2-(2-cyano-1H-pyrrol-1-yl)-2-methylpent-4-ynoate | Cobalt Catalysis ([2+2+2] Cyclotrimerization) | Tricyclic Pyrrole-containing Scaffolds | nih.gov |

| 4-Bromophenyl 2-methylpent-4-ynoate | Reaction with Meldrum's Acid Derivatives | Ester Scaffolds via SuFEx-like Reactivity | mdpi.com |

Applications as an Intermediate in Advanced Materials Research (Academic Perspective)

From an academic standpoint, this compound is a highly valuable intermediate in the synthesis of advanced materials due to its bifunctional nature. The presence of a terminal alkyne and a methyl ester group on a single, relatively small molecule allows for its incorporation into a variety of polymer backbones and subsequent functionalization. Research in this area primarily focuses on leveraging these functional groups for the creation of novel polymers with tailored properties for specialized applications.

The terminal alkyne is particularly significant due to its ability to participate in highly efficient and orthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. researchgate.netnih.gov These reactions are favored in materials science for their high yields, mild reaction conditions, and tolerance of a wide range of other functional groups. researchgate.net The methyl ester group, on the other hand, provides a site for hydrolysis to a carboxylic acid, which can then be used for further reactions, or it can be directly incorporated into polymer chains, for instance, through transesterification processes.

Functional Monomer for Specialty Polymers

In academic research, this compound can be utilized as a monomer or a co-monomer in the synthesis of functional polymers. For example, it can be envisioned as a building block for polyesters or polycarbonates where the alkyne group is pendent to the polymer chain. nih.govnih.gov This alkyne functionality serves as a handle for post-polymerization modification, allowing for the attachment of various molecules, such as bioactive compounds, fluorophores, or other polymers, through click chemistry. tu-dresden.desigmaaldrich.com

The incorporation of such a functional monomer allows for precise control over the material's properties. For instance, the density of the alkyne groups along the polymer chain can be controlled by the monomer feed ratio during copolymerization. This, in turn, dictates the degree of cross-linking or functionalization that can be achieved in subsequent steps.

Cross-linking and Network Formation

A significant area of academic inquiry is the use of alkyne-functionalized intermediates to form cross-linked polymer networks, leading to the creation of elastomers, hydrogels, and thermosets. nih.govresearchgate.net The terminal alkyne of this compound is an ideal functional group for such applications, particularly through the thiol-yne reaction. nih.govresearchgate.net This reaction, often initiated by UV light, proceeds with high efficiency and can be used to create materials with a range of mechanical properties. nih.govresearchgate.net

The table below illustrates the potential effect of varying the concentration of an alkyne-functionalized monomer, analogous to this compound, on the mechanical properties of a resulting elastomer.

| Alkyne Monomer Concentration (mol %) | Cross-linker (Dithiol) Equivalence | Young's Modulus (MPa) | Elongation at Break (%) |

| 10 | 1.0 | 0.8 | 150 |

| 20 | 1.0 | 1.5 | 120 |

| 30 | 1.0 | 2.8 | 90 |

This is an interactive data table based on representative data for thiol-yne cross-linked polymers.

As the concentration of the alkyne monomer increases, the cross-link density of the polymer network also increases, leading to a higher Young's modulus (stiffness) and a lower elongation at break. This tunability is a key focus of academic research into advanced functional materials.

Surface Modification and Bioconjugation

The ability to modify surfaces with well-defined chemical functionalities is crucial in many areas of materials research, including biocompatible materials, sensors, and microelectronics. The terminal alkyne of this compound makes it a candidate for surface-initiated polymerization or for direct attachment to azide-modified surfaces via CuAAC. nih.govacs.org

For example, a silicon wafer or a gold nanoparticle could be functionalized with an azide-terminated self-assembled monolayer. nih.gov Subsequent reaction with this compound would result in a surface decorated with methyl ester groups. These ester groups could then be hydrolyzed to carboxylic acids to alter the surface's wetting properties or to provide anchoring points for the covalent attachment of proteins or other biomolecules.

The table below outlines a hypothetical multi-step surface modification process utilizing an intermediate like this compound.

| Step | Reaction | Reactant | Resulting Surface Functionality | Characterization Technique |

| 1 | Silanization | (3-Azidopropyl)triethoxysilane | Azide (-N₃) | X-ray Photoelectron Spectroscopy (XPS) |

| 2 | Click Reaction | This compound | Triazole-linked methyl ester | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) |

| 3 | Hydrolysis | Sodium Hydroxide (B78521) | Triazole-linked carboxylic acid | Contact Angle Goniometry |

This is an interactive data table illustrating a potential surface modification workflow.

This step-wise modification allows for the creation of complex, functional surfaces, which is a significant focus of academic materials science.

Precursor for Conjugated Materials

While the methyl group at the 2-position might introduce some steric hindrance, the terminal alkyne of this compound could potentially be used in polymerization reactions to create conjugated polymers. oup.comnih.gov Research in this area explores the synthesis of novel polyacetylenes with unique electronic and optical properties. nih.gov The presence of the methyl ester group could influence the solubility and processing characteristics of the resulting polymer, as well as provide a site for further functionalization to fine-tune its electronic properties.

Future Directions and Emerging Research Frontiers for Methyl 2 Methylpent 4 Ynoate

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. mit.edu For a compound like Methyl 2-methylpent-4-ynoate, this involves moving away from stoichiometric reagents and harsh reaction conditions towards more atom-economical and environmentally friendly processes.

Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis:

Catalytic Approaches: Minimizing waste is a core principle of green chemistry. mit.edu The use of catalytic methods, which employ small amounts of a catalyst that can be recycled and reused, is preferable to stoichiometric reactions. nih.gov Research is ongoing to develop highly efficient and recyclable catalysts for the synthesis of alkynes and esters. nih.gov This includes heterogeneous catalysts that can be easily separated from the reaction mixture, reducing the need for complex purification steps. mdpi.com

Renewable Feedstocks and Solvents: The reliance on petroleum-based starting materials is a significant environmental concern. Future synthetic protocols may explore the use of renewable feedstocks derived from biomass to construct the carbon skeleton of this compound. Additionally, the replacement of volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a key goal. mit.eduresearchgate.net Reactions in water, facilitated by transition metal catalysts, are becoming increasingly feasible. researchgate.net

Energy Efficiency: Many chemical reactions require significant energy input for heating. The development of synthetic methods that proceed at ambient temperature and pressure is a major focus of green chemistry. mit.edu Alternative energy sources like microwave irradiation, ultrasonic irradiation, and mechanochemistry are being explored to drive reactions more efficiently and reduce energy consumption. mit.edunih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single, one-pot procedure avoids the need for isolating and purifying intermediates, which saves time, resources, and reduces waste. nih.gov One-pot methods for converting esters or β-ketoesters directly into alkynyl esters represent a promising avenue for the sustainable synthesis of this compound. orgsyn.orgnih.gov For instance, a tandem reduction-Ohira-Bestmann reaction allows for the conversion of esters to terminal alkynes in a single pot. orgsyn.org

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Prevent Waste | Designing syntheses with high atom economy, such as catalytic additions and one-pot reactions. | Reduced generation of by-products and waste streams. |

| Use of Catalysis | Employing recyclable heterogeneous or homogeneous catalysts for C-C bond formation. | Lower reagent usage, milder reaction conditions, and easier product purification. |

| Safer Solvents | Replacing traditional organic solvents with water, ionic liquids, or supercritical CO2. | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature or using alternative energy sources (microwaves, ultrasound). | Lower energy consumption and reduced carbon footprint. |

| Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. neuroquantology.com The integration of this compound synthesis and its subsequent transformations into automated flow platforms is a key area for future development.

Flow chemistry involves continuously pumping reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. neuroquantology.com This level of control can lead to higher yields, improved selectivity, and cleaner reaction profiles compared to batch methods. neuroquantology.com

Key advantages of applying flow chemistry to this compound include:

Enhanced Safety: Many reactions involving alkynes can be highly energetic. The small reactor volumes used in flow chemistry minimize the risks associated with exothermic reactions and the handling of hazardous reagents. mt.com

Improved Control and Reproducibility: The precise control over reaction conditions in a flow system ensures consistent product quality and reproducibility from run to run. mt.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using a larger reactor, bypassing the challenges associated with scaling up batch reactions. neuroquantology.com

Access to Novel Reaction Conditions: Flow reactors can be operated at high temperatures and pressures, allowing for reactions that are not feasible in standard laboratory glassware. mt.com

The synthesis of this compound could be adapted to a multi-step continuous flow process, where the starting materials are introduced at the beginning of the line and the final product is collected at the end, with purification steps integrated along the way. nih.gov Furthermore, high-throughput automated systems can be used to rapidly screen a wide range of reaction conditions to optimize the synthesis and functionalization of this compound. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. neuroquantology.com |

| Safety | Higher risk with exothermic reactions and hazardous materials. | Inherently safer due to small reaction volumes. mt.com |

| Scalability | Challenging, often requires re-optimization of conditions. | Straightforward, by extending reaction time or using larger reactors. neuroquantology.com |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. mt.com |

Discovery of Novel Catalytic Systems for this compound Transformations

The reactivity of the alkyne group in this compound is largely dictated by the catalyst used. The discovery of new catalytic systems is crucial for unlocking novel transformations and improving the efficiency and selectivity of existing ones.

Future research in this area will likely focus on:

Earth-Abundant Metal Catalysts: While precious metals like palladium and gold are highly effective catalysts for alkyne transformations, their high cost and low abundance are significant drawbacks. acs.orgnih.gov There is a strong push to develop catalysts based on more earth-abundant and less expensive metals such as copper, nickel, and iron. mdpi.comnih.gov Copper, in particular, has shown great promise in mediating a variety of alkyne functionalization reactions. mdpi.comnih.gov

Recyclable and Heterogeneous Catalysts: To improve the sustainability of chemical processes, there is a need for catalysts that can be easily recovered and reused. nih.gov This includes the development of metal nanoparticles supported on materials like silica (B1680970) or graphitic carbon, as well as metal-organic frameworks (MOFs) and porous organic polymers (POPs) that can act as robust and recyclable catalysts for alkyne functionalization. nih.gov

Photoredox and Electrocatalysis: These emerging fields use light or electricity, respectively, to drive chemical reactions. Photoredox and electrocatalysis can enable unique transformations of alkynes that are not possible with traditional thermal methods, often under very mild reaction conditions.

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under environmentally benign conditions (in water, at room temperature). The discovery and engineering of enzymes that can catalyze reactions on alkyne-containing substrates like this compound could provide highly sustainable routes to valuable chiral molecules.

| Catalyst Type | Examples | Potential Transformations of this compound |

|---|---|---|

| Earth-Abundant Metals | Copper, Nickel, Iron complexes | Coupling reactions, cycloadditions, hydrofunctionalization. mdpi.comnih.gov |

| Recyclable Catalysts | Supported metal nanoparticles, MOFs, POPs | Various C-C and C-heteroatom bond formations with catalyst reuse. nih.gov |

| Photoredox/Electrocatalysis | Ruthenium or Iridium photocatalysts, electrochemical cells | Radical additions, difunctionalization reactions. |

| Biocatalysts | Engineered enzymes (e.g., ene-reductases) | Asymmetric reductions, selective functionalization. |

Expanding Functionalization Strategies and Chemo-Selective Reactions

The presence of both an alkyne and an ester group in this compound allows for a wide range of possible chemical modifications. A key challenge and area of future research is the development of methods to selectively functionalize one group in the presence of the other.

Emerging functionalization strategies include:

Stereo-divergent Synthesis: The development of catalytic systems that can selectively produce either the E- or Z-isomer of an alkene from an alkyne is a major goal in organic synthesis. rsc.org This would allow for precise control over the geometry of molecules derived from this compound.

Multi-component Reactions: These reactions combine three or more starting materials in a single step to create complex molecules with high efficiency. alfa-chemistry.com Developing new multi-component reactions that incorporate this compound would provide rapid access to diverse molecular scaffolds.

Late-Stage Functionalization: This involves introducing new functional groups into a complex molecule at a late stage of the synthesis. This strategy is particularly valuable in drug discovery for rapidly generating analogues of a lead compound. Methods for the late-stage functionalization of the alkyne moiety in molecules derived from this compound would be highly desirable. scispace.com

Directed Reactions: By incorporating a directing group into the molecule, it is possible to control the regioselectivity of a reaction. nih.gov This strategy could be used to selectively functionalize a specific position on the this compound backbone.

The alkyne unit is a versatile building block that can participate in a wide array of reactions, including cycloadditions, hydrofunctionalizations (addition of H-X across the triple bond), and difunctionalizations (addition of X-Y across the triple bond). alfa-chemistry.comacs.org Future research will continue to expand the scope of these reactions, allowing for the synthesis of an ever-increasing variety of complex molecules from simple alkyne precursors like this compound.

Advanced Applications in Chemical Biology and Drug Discovery Platforms

The alkyne functional group is not only a versatile synthetic handle but also a key feature in many biologically active molecules and chemical biology tools. nih.govnih.gov this compound and its derivatives have significant potential for application in these fields.

Bioorthogonal Chemistry: The terminal alkyne is one of the most widely used functional groups in "click chemistry," a set of powerful and reliable reactions for bioconjugation. nih.gov Specifically, the copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction allows for the selective labeling of biomolecules (proteins, nucleic acids, etc.) in living systems. nih.gov Derivatives of this compound could be used as chemical probes to tag and study biological processes. nih.gov

Drug Discovery: The alkyne moiety is present in a number of marketed drugs, including the antifungal agent Terbinafine and the antiretroviral Efavirenz. alfa-chemistry.comwikipedia.org It can act as a rigid linker, modulate the electronic properties of a molecule, or participate in covalent interactions with a biological target. nih.gov The structural scaffold of this compound could serve as a starting point for the development of new therapeutic agents.

Natural Product Synthesis: Many natural products with potent biological activities, such as the antitumor agent calicheamicin, contain alkyne groups. alfa-chemistry.comwikipedia.org this compound can be a valuable building block in the total synthesis of such complex natural products.

The ability to incorporate the alkyne functionality into a wide range of molecules through automated and high-throughput synthesis platforms will further accelerate the discovery of new applications for compounds like this compound in chemical biology and medicine. nih.gov

Q & A

Q. How can researchers ensure reproducibility in synthesis across laboratories?

- Methodological Answer : Standardize reagent sources (e.g., ACS-grade solvents), document exact stoichiometry (e.g., 1.3 eq. propargyl bromide), and validate instrumentation (e.g., NMR calibration). Collaborative round-robin testing across labs identifies variables (e.g., humidity) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.